molecular formula C21H23N3O4S B4302184 N-(5-METHYL-12-OXAZOL-3-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE

N-(5-METHYL-12-OXAZOL-3-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE

Cat. No.: B4302184
M. Wt: 413.5 g/mol
InChI Key: UQJOWWRFGXPRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-METHYL-12-OXAZOL-3-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-12-OXAZOL-3-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the sulfonamide group and the phenylbutanamide moiety. Common reagents used in these steps include methylating agents, sulfonyl chlorides, and amides. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-12-OXAZOL-3-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: The sulfonamide and oxazole groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(5-METHYL-12-OXAZOL-3-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential as an antimicrobial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, making them valuable in the development of new antibiotics.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it might interact with specific biological targets, leading to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(5-METHYL-12-OXAZOL-3-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE likely involves its interaction with specific molecular targets. For example, as a sulfonamide, it may inhibit enzymes involved in folic acid synthesis in bacteria, leading to antimicrobial effects. The oxazole ring and phenylbutanamide moiety might also contribute to its biological activity by interacting with other cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides like sulfamethoxazole, sulfadiazine, and sulfapyridine. These compounds share the sulfonamide functional group but differ in their additional substituents and overall structure.

Uniqueness

What sets N-(5-METHYL-12-OXAZOL-3-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE apart is its unique combination of the oxazole ring, sulfonamide group, and phenylbutanamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-16-13-20(23-28-16)22-21(25)14-18(17-9-5-3-6-10-17)15-24(2)29(26,27)19-11-7-4-8-12-19/h3-13,18H,14-15H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJOWWRFGXPRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC(CN(C)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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